sinapinic acid chemical properties and structure
sinapinic acid chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapinic acid, a naturally occurring hydroxycinnamic acid, is a member of the phenylpropanoid family.[1] Widely distributed in the plant kingdom, it is found in fruits, vegetables, cereal grains, and oilseed crops.[2] This document provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies of sinapinic acid, tailored for professionals in research and drug development.
Chemical Structure and Properties
Sinapinic acid, with the IUPAC name (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid, possesses a cinnamic acid backbone substituted with one hydroxyl and two methoxy groups on the phenyl ring.[3] This structure contributes to its notable antioxidant properties and its utility as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[2][4]
The trans-isomer is the most common form.[5] The key functional groups—a carboxylic acid, a phenolic hydroxyl group, and two methoxy groups—dictate its chemical reactivity and solubility characteristics.[6]
Physicochemical Properties
A summary of the key physicochemical properties of sinapinic acid is presented in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of Sinapinic Acid
| Property | Value | Reference(s) |
| Appearance | Yellow to tan crystalline powder | [7] |
| Molecular Formula | C₁₁H₁₂O₅ | [1][8] |
| Molecular Weight | 224.21 g/mol | [1][8] |
| Melting Point | 192-205 °C (with decomposition) | [1][7][9][10] |
| Boiling Point | ~403.4 - 490.0 °C at 760 mmHg | [7][9][11] |
| Density | ~1.3 g/cm³ | [9][11] |
| pKa (predicted) | 3.41 (Strongest Acidic) | [12] |
Table 2: Solubility of Sinapinic Acid
| Solvent | Solubility | Reference(s) |
| Water | 7082 mg/L @ 25 °C (estimated), sparingly soluble | [7][13] |
| Ethanol | Soluble, especially when hot | [2][7][14] |
| Methanol | Soluble | |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL, 100 mg/mL | [2][15][16] |
| Dimethylformamide (DMF) | ~10 mg/mL | [15] |
| Dioxane | 1 g/10 mL (hot) | [13][17] |
| Acetonitrile/Water (50:50) with 0.1% TFA | Saturated solution | [8] |
Table 3: Spectral Properties of Sinapinic Acid
| Spectral Data | Wavelengths/Shifts | Reference(s) |
| UV-Vis (λmax) | ~303-329 nm (in various solvents) | [15][18][19] |
| ¹H NMR (DMSO-d₆) | δ 12.10 (s, 1H), 8.88 (s, 1H), 7.47 (d, J = 15.9 Hz, 1H), 6.97 (s, 2H), 6.40 (d, J = 15.9 Hz, 1H), 3.78 (s, 6H) | |
| ¹³C NMR (D₂O) | δ 178.717, 150.143, 144.046, 138.029, 129.492, 124.415, 107.631, 58.689 |
Experimental Protocols
This section details methodologies for the synthesis, purification, and analysis of sinapinic acid.
Synthesis via Knoevenagel-Doebner Condensation
Sinapinic acid can be synthesized from syringaldehyde and malonic acid through a Knoevenagel-Doebner condensation.[9][11][16]
Protocol:
-
Dissolve malonic acid (2 equivalents) in pyridine.
-
Add syringaldehyde (1 equivalent) and piperidine (as a catalyst) to the solution.
-
Heat the reaction mixture. The temperature can be optimized to maximize the yield of sinapinic acid and minimize the formation of the byproduct 4-vinylsyringol. A temperature around 70°C for 2.5 hours has been shown to be effective.[11][16]
-
After the reaction is complete, remove the pyridine under reduced pressure.
-
The residue can then be worked up, for example, by dissolving in a saturated aqueous solution of sodium bicarbonate and then acidifying to precipitate the sinapinic acid.[9]
Knoevenagel-Doebner condensation for sinapinic acid synthesis.
Purification by Recrystallization
For the purification of solid organic compounds like sinapinic acid, recrystallization is a common and effective method.
General Protocol:
-
Solvent Selection: Choose a suitable solvent in which sinapinic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or aqueous ethanol mixtures are often good choices.
-
Dissolution: Dissolve the impure sinapinic acid in a minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals, for instance, in a desiccator or a vacuum oven, to remove any residual solvent.
Analytical Procedures
Protocol:
-
Prepare a stock solution of sinapinic acid of a known concentration in a suitable solvent (e.g., ethanol, methanol, or a water/acetonitrile mixture).
-
From the stock solution, prepare a series of dilutions to the desired concentrations for analysis.
-
Use a quartz cuvette to measure the absorbance of the solutions using a UV-Vis spectrophotometer, scanning across a relevant wavelength range (e.g., 200-400 nm) to determine the absorbance maximum (λmax).
Protocol:
-
Weigh approximately 5-25 mg of purified sinapinic acid for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube and ensure the solution is homogeneous.
Sinapinic acid is a widely used matrix for the analysis of proteins and peptides by MALDI mass spectrometry.[8]
Dried Droplet Method Protocol:
-
Prepare a stock solution of sinapinic acid (e.g., 10 mg/mL) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Mix the matrix solution with the analyte solution (e.g., protein or peptide sample), typically in a 1:1 ratio.
-
Spot a small volume (0.5-1 µL) of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry at room temperature, permitting the co-crystallization of the matrix and analyte.
-
The plate is then ready for analysis in the mass spectrometer.
Workflow for using sinapinic acid as a MALDI matrix.
Biological Activity and Signaling Pathways
Sinapinic acid exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Its mechanisms of action involve the modulation of several key signaling pathways.
Inhibition of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor involved in inflammatory responses. Some studies suggest that sinapinic acid can inhibit the activation of NF-κB.[10] The canonical pathway of NF-κB activation involves the phosphorylation and subsequent degradation of its inhibitor, IκB, allowing the p50/p65 dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Sinapinic acid may interfere with this cascade, although the precise point of inhibition is a subject of ongoing investigation.
Potential inhibition of the NF-κB signaling pathway by sinapinic acid.
Histone Deacetylase (HDAC) Inhibition
Sinapinic acid has been identified as an inhibitor of histone deacetylases (HDACs), with a reported IC₅₀ of 2.27 mM.[2][10] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, sinapinic acid promotes histone hyperacetylation, which relaxes chromatin structure and allows for the transcription of genes, including those involved in cell cycle arrest and apoptosis. This mechanism is thought to contribute to its anti-cancer properties.
Mechanism of HDAC inhibition by sinapinic acid.
Modulation of GABA-A Receptors
The anxiolytic effects of sinapinic acid are believed to be mediated through its interaction with the GABAergic system.[10] Specifically, it has been shown to act as a positive allosteric modulator of GABA-A receptors.[7] GABA-A receptors are ligand-gated ion channels that, upon binding of the neurotransmitter GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect. Positive allosteric modulators like sinapinic acid bind to a site on the receptor distinct from the GABA binding site, enhancing the effect of GABA and increasing the chloride ion flow. This action is reversed by GABA-A receptor antagonists such as flumazenil and bicuculline.[7]
Positive allosteric modulation of GABA-A receptor by sinapinic acid.
Conclusion
Sinapinic acid is a versatile phenolic compound with well-characterized chemical and physical properties. Its utility in analytical techniques such as MALDI-MS is well-established, and its biological activities, including the modulation of key signaling pathways like NF-κB, HDAC, and GABA-A receptors, make it a compound of significant interest for further research and potential therapeutic applications. The experimental protocols provided herein offer a practical guide for the synthesis, purification, and analysis of sinapinic acid in a laboratory setting.
References
- 1. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of GABAergic transmission in development and neurodevelopmental disorders: investigating physiology and pathology to gain therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Easy protocol for making a good E-sinapinic acid matrix for neutral and sulfated carbohydrate MALDI-MS analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. Negative Allosteric Modulation of Gamma-Aminobutyric Acid A Receptors at α5 Subunit-Containing Benzodiazepine Sites Reverses Stress-Induced Anhedonia and Weakened Synaptic Function in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation of sinapic acid from broccoli using molecularly imprinted polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jchr.org [jchr.org]
- 17. Nitric Oxide Modulation of GABAergic Synaptic Transmission in Mechanically Isolated Rat Auditory Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stabilization of GABAA Receptors at Endocytic Zones Is Mediated by an AP2 Binding Motif within the GABAA Receptor β3 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
